Stearoyl-L-carnitine chloride is a long-chain acylcarnitine ester. It plays a crucial role in fatty acid metabolism by facilitating the transport of long-chain fatty acids across the mitochondrial membrane for subsequent beta-oxidation and energy production []. Research on stearoyl-L-carnitine chloride primarily focuses on its involvement in lipid metabolism, energy expenditure, and potential therapeutic applications for metabolic disorders.
Stearoyl-L-carnitine chloride is a long-chain acylcarnitine compound, specifically the chloride salt of stearoyl-L-carnitine. It is classified as an endogenous metabolite and plays a significant role in various biochemical processes, particularly in lipid metabolism and cellular energy production. The compound is recognized for its ability to inhibit specific transport mechanisms in cells, which can have implications for various physiological conditions.
Stearoyl-L-carnitine chloride is derived from L-carnitine, a naturally occurring compound that facilitates the transport of fatty acids into the mitochondria for energy production. The synthesis of stearoyl-L-carnitine involves the esterification of L-carnitine with stearic acid, a saturated fatty acid commonly found in animal and plant fats. This compound is found in various tissues, including the cerebellum, where it plays a role in neurotransmission and neuronal health .
The primary method for synthesizing stearoyl-L-carnitine chloride involves the esterification reaction between L-carnitine and stearic acid. This process typically requires the use of catalysts or specific reaction conditions to facilitate the formation of the ester bond.
Stearoyl-L-carnitine chloride can participate in various biochemical reactions, particularly those involving lipid metabolism and cellular signaling pathways.
The mechanism of action of stearoyl-L-carnitine chloride primarily revolves around its role as an inhibitor of specific transport systems and enzymes involved in lipid metabolism.
Stearoyl-L-carnitine chloride has several scientific uses:
Stearoyl-L-carnitine chloride (C25H50ClNO4; CAS 32350-57-5), also termed stearoylcarnitine chloride or acylcarnitine C18:0, is an endogenous long-chain acylcarnitine ester formed via covalent bonding of stearic acid (C18:0) to L-carnitine. This amphiphilic molecule features a hydrophilic quaternary ammonium group and a hydrophobic 18-carbon chain, enabling dual roles in lipid transport and cellular signaling. As a critical modulator of fatty acid oxidation (FAO), it facilitates mitochondrial β-oxidation while emerging as a biomarker and signaling entity in metabolic diseases, neurodegenerative conditions, and cancer [1] [3] [7]. Its chloride salt form enhances stability for in vitro research applications.
Stearoyl-L-carnitine chloride functions as an essential shuttle for long-chain fatty acids (LCFAs) across mitochondrial membranes. The carnitine palmitoyltransferase (CPT) system catalyzes its formation from stearoyl-CoA, permitting entry into the mitochondrial matrix for β-oxidation and ATP production. Accumulation of long-chain acylcarnitines (LCACs) like stearoyl-L-carnitine signals incomplete FAO, occurring when substrate influx exceeds mitochondrial processing capacity. This results in LCAC efflux into circulation, serving as a biomarker for metabolic disorders such as obesity and type 2 diabetes [2] [5].
While carnitine derivatives generally support mitochondrial homeostasis, elevated LCACs like stearoyl-L-carnitine disrupt mitochondrial integrity. Studies demonstrate that C16-carnitine (palmitoyl-L-carnitine) induces reactive oxygen species (ROS) by inhibiting oxidative phosphorylation and promoting mitochondrial hyperpolarization. Similarly, stearoyl-L-carnitine may impair calcium (Ca2+) cycling between the endoplasmic reticulum and mitochondria, exacerbating cellular dysfunction in cardiomyocytes [2] [6]. In hepatic cells, exercise training enhances LCAC clearance, improving mitochondrial respiration via increased lipid uptake and Ca2+ flux [5].
Beyond metabolism, stearoyl-L-carnitine modulates neurotransmission and gene expression. It inhibits glycine transporter 2 (GlyT2) in neuronal cells, reducing glycine uptake by 16.8% at 3 μM concentrations. This suggests neuromodulatory roles in pain perception and motor coordination [1] [3]. LCACs also influence epigenetic regulation by altering acyl-CoA pools, thereby impacting histone acylation and gene expression linked to inflammation and oxidative stress [2].
Table 1: Key Physicochemical and Functional Properties of Stearoyl-L-carnitine Chloride
Property | Value | Significance |
---|---|---|
Molecular Formula | C25H50ClNO4 | Confirms structural identity as a long-chain acylcarnitine |
Molecular Weight | 464.12 g/mol | Impacts membrane permeability and bioactivity |
Solubility | DMSO: 5 mg/mL; Ethanol: 50 mg/mL | Determines solvent systems for in vitro studies |
GlyT2 Inhibition (at 3 μM) | 16.8% reduction in glycine transport | Supports neuromodulatory roles in synaptic function |
Table 2: Physiological Variation in Acylcarnitine Profiles
Condition | Acylcarnitine Changes | Functional Implications |
---|---|---|
Exercise Training | ↓ Serum C14–C18 acylcarnitines | Enhanced hepatic oxidation and metabolic flexibility |
Obesity/MASLD | ↑ Circulating C18:0; hepatic accumulation | Mitochondrial overload and insulin resistance |
Alzheimer’s Disease | ↓ Brain stearoyl-L-carnitine | Disrupted neuronal energy metabolism |
The study of carnitine began in 1905 with its isolation from meat extracts. By the 1950s, its role in FAO was established, leading to the characterization of acylcarnitine esters. Stearoyl-L-carnitine chloride was first synthesized in 1972 (CAS 32350-57-5) to investigate carnitine-dependent enzymes. Early studies identified its function in solubilizing LCFAs for mitochondrial import, positioning LCACs as indispensable FAO intermediates [4].
The 1990s–2000s saw technological leaps in detecting acylcarnitines. Chromatography-mass spectrometry (LC-MS/MS) enabled precise quantification of stearoyl-L-carnitine in biological matrices like plasma, liver, and brain tissue. This revealed its depletion in Alzheimer’s disease, mild cognitive impairment, and cerebellar ataxias, highlighting its role in neuronal health. Concurrently, in vitro studies using Xenopus oocytes demonstrated its GlyT2 inhibition, expanding its biological significance beyond metabolism [1] [3] [9].
Population studies linked elevated stearoyl-L-carnitine to metabolic diseases. In Scd1-deficient mice—a model of impaired MUFA synthesis—hepatic C18:0-carnitine accumulation occurred alongside insulin resistance. Conversely, endurance-trained humans exhibited reduced serum C18:0 levels, correlating with improved cardiorespiratory fitness and lower adiposity [5] [6]. These findings established it as a biomarker for mitochondrial dysfunction.
Table 3: Historical Timeline of Key Discoveries
Year | Discovery | Significance |
---|---|---|
1905 | Carnitine isolated from muscle tissue | Foundation for carnitine biochemistry |
1950s | Role of carnitine in FAO established | Mechanistic basis for acylcarnitine function |
1972 | Synthesis of stearoyl-L-carnitine chloride | Enabled in vitro studies of LCFA transport |
2000s | LC-MS/MS quantification in biological samples | Revealed disease correlations and biomarker utility |
2020s | Link to GlyT2 inhibition and neuronal signaling | Expanded roles beyond metabolism |
While hepatic and muscular FAO dominate acylcarnitine research, its trafficking between organs remains poorly mapped. Exercise studies show redistribution from serum to the liver, suggesting cross-tissue signaling [5]. Key questions include:
The molecular targets of stearoyl-L-carnitine beyond GlyT2 are largely unknown. Evidence suggests it modulates:
Current LC-MS/MS methods struggle with isomer discrimination (e.g., C18:0 vs. C18:1 acylcarnitines) and low-abundance samples. Innovations in ion mobility spectrometry could improve resolution [9]. Additionally, while rodent studies inform biological roles, human relevance requires verification through:
Table 4: Priority Research Directions for Stearoyl-L-carnitine Chloride
Research Gap | Proposed Approach | Expected Outcome |
---|---|---|
Interorgan trafficking | Isotopic labeling + mass spectrometry imaging | Map tissue-specific flux networks |
Signaling receptors | GPCR screening; crystallography | Identify direct molecular targets |
Analytical discrimination | Ion mobility-MS | Distinguish isomers in complex matrices |
Human translational relevance | Patient-derived organoids | Validate therapeutic targets in disease models |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: